molecular formula C19H22ClN3O B277889 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

Katalognummer B277889
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: QPXLDQIOJMCWIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It was first synthesized by Bayer in 2007 as a potential treatment for cardiovascular diseases. Since then, it has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 works by selectively inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 increases the levels of cGMP, leading to vasodilation and other beneficial effects.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and improved blood flow. It also reduces inflammation and oxidative stress, which are important factors in the development of cardiovascular diseases. Additionally, it has been shown to improve endothelial function and reduce platelet aggregation.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has several advantages for use in lab experiments. It is highly selective for sGC and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, it has some limitations, including its relatively short half-life and its poor solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691. One area of interest is its potential use in treating sickle cell disease, a genetic disorder that affects the production of hemoglobin. N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been shown to improve blood flow and reduce inflammation, which could be beneficial in treating this condition. Additionally, it could be studied for its potential use in treating other conditions, such as pulmonary fibrosis and chronic obstructive pulmonary disease. Finally, further research could be done to optimize the synthesis and pharmacokinetics of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691, improving its efficacy and reducing its limitations.

Synthesemethoden

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 involves several steps, including the preparation of 3-chloro-4-(4-methylpiperazin-1-yl)aniline and 2-methylbenzoic acid. These two compounds are then combined and reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-dimethylaminopyridine and N-methylmorpholine to form the final product, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Additionally, it has been studied for its potential use in treating erectile dysfunction, sickle cell disease, and other conditions.

Eigenschaften

Produktname

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

Molekularformel

C19H22ClN3O

Molekulargewicht

343.8 g/mol

IUPAC-Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22ClN3O/c1-14-5-3-4-6-16(14)19(24)21-15-7-8-18(17(20)13-15)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24)

InChI-Schlüssel

QPXLDQIOJMCWIS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.